molecular formula C17H17NO B14876364 N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B14876364
M. Wt: 251.32 g/mol
InChI Key: QYBMMCDEUDOJMI-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by a benzamide group attached to a tetrahydronaphthalene moiety. Its unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist or antagonist at serotonin receptors, particularly the 5-HT7 receptor . This interaction can modulate various physiological processes, including mood regulation and gastrointestinal function.

Comparison with Similar Compounds

Uniqueness: N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to its specific structure, which allows for selective interaction with certain biological targets. This selectivity makes it a valuable compound in the development of targeted therapies and research tools.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

InChI

InChI=1S/C17H17NO/c19-17(14-8-2-1-3-9-14)18-16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16H,6,10,12H2,(H,18,19)

InChI Key

QYBMMCDEUDOJMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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